molecular formula C16H16N4O8S B047566 Kefurox CAS No. 97232-97-8

Kefurox

Numéro de catalogue B047566
Numéro CAS: 97232-97-8
Poids moléculaire: 424.4 g/mol
Clé InChI: JFPVXVDWJQMJEE-SWWZKJRFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kefurox, also known as cefuroxime sodium, is a second-generation cephalosporin antibiotic . It is used to treat a wide variety of bacterial infections and may also be used to prevent infection from certain surgeries .


Synthesis Analysis

Cefuroxime, the active ingredient in Kefurox, inhibits cell-wall synthesis, promoting osmotic instability . It is a bactericidal antibiotic active against a wide range of Gram-positive and Gram-negative susceptible organisms, including many beta-lactamase producing strains .


Chemical Reactions Analysis

Cefuroxime, like other cephalosporins, is involved in reactions that inhibit the synthesis of the bacterial cell wall . This results in the death of the bacteria. The specific chemical reactions involving Kefurox are not detailed in the retrieved sources.

Applications De Recherche Scientifique

Application in Soil Science

Field

Soil Science

Summary of Application

Cefuroxime has been studied for its retention in agricultural and forest soils. This is important because antibiotics in wastewater, sewage sludge, manures, and slurries can pose a risk to the environment when spread on soils .

Methods of Application

The study involved the adsorption and desorption of Cefuroxime in 23 agricultural and forest soils, using batch-type experiments .

Results

The adsorption values were between 40.75 and 99.57% in the agricultural soils, while the range was lower (from 74.57 to 93.46%) in forest soils . In most cases, desorption was lower than 1%, indicating that Cefuroxime is adsorbed in a rather irreversible way onto these soils .

Application in Drug Formulation

Field

Drug Formulation

Summary of Application

Cefuroxime Axetil is used in drug formulation. A study aimed to prepare a nanosuspension of Cefuroxime Axetil, a poorly water-soluble drug, to improve its oral bioavailability .

Methods of Application

The study used an antisolvent precipitation method, followed by ultrasonication. A 32 factorial design was used to investigate the effects of stirring speed and poloxamer 188 concentration on the particle size and entrapment efficiency of the prepared nanosuspension .

Results

The optimized formulation showed a particle size and zeta potential of 170 nm and -31.3 mV, respectively. The developed nanoformulation showed a 10.98-fold improvement in the oral bioavailability of Cefuroxime Axetil .

Application in Medical Treatment

Field

Medical Treatment

Summary of Application

Cefuroxime is used for the treatment of many different types of bacterial infections such as bronchitis, sinusitis, tonsillitis, ear infections, skin infections, gonorrhea, and urinary tract infections .

Methods of Application

Cefuroxime is administered orally or intravenously, depending on the type and severity of the infection .

Results

Cefuroxime has been found to be effective in treating these infections, but the specific outcomes can vary depending on the individual patient’s condition and the type of infection .

Application in Surgical Site Infection Prevention

Field

Medical Surgery

Summary of Application

Cefuroxime is used for the prevention of surgical site infections (SSIs). It has been compared with other antibiotics like cefazolin, ceftriaxone, and cefamandole .

Methods of Application

The study included clinical trials comparing the efficacy of cefazolin to cefuroxime, ceftriaxone, and cefamandole in lowering SSIs using PubMed, Google Scholar, and ClinicalTrials.gov .

Results

The study included a total of 12,446 patients. Among these patients, 6327 patients received cefazolin and 6119 patients received cefamandole, cefuroxime, or ceftriaxone. The analysis showed that cefazolin is as effective as cefuroxime, cefamandole, and ceftriaxone in preventing surgical site infections .

Application in Veterinary Medicine

Field

Veterinary Medicine

Summary of Application

Cefuroxime is used in veterinary medicine for the treatment of bacterial infections in animals .

Methods of Application

The antibiotic is administered orally or intravenously, depending on the type and severity of the infection .

Results

Cefuroxime has been found to be effective in treating these infections, but the specific outcomes can vary depending on the individual animal’s condition and the type of infection .

Application in Helicobacter Pylori Eradication

Field

Gastroenterology

Summary of Application

Cefuroxime is used as a first-line therapy for eradicating Helicobacter pylori in patients allergic to penicillin .

Methods of Application

In a prospective single-center cohort study, 152 Helicobacter pylori infected individuals with penicillin allergy received eradication therapy with cefuroxime (500 mg twice/day), levofloxacin (500 mg once/day), esomeprazole (20 mg twice/day) and bismuth potassium citrate (220 mg twice/day; 14 days) .

Results

This quadruple antimicrobial regimen eradicated the pathogen at 85.5% (95% confidence interval (CI) 79.6–90.8%), 88.4% (95% CI 83.0–93.2%) and 90.1% (95% CI 85.2–94.4%) in intention-to-treat, modified intention-to-treat and per-protocol analyses, respectively, with resistance rates of 4.6 and 40.0% in the background of cefuroxime and levofloxacin, respectively . A total of 95.3% of patients showed good compliance .

Safety And Hazards

Kefurox has several side effects, including swelling, redness, or pain at the injection site, easy bruising/bleeding, unusual tiredness, uncontrollable movements, mental/mood changes (such as confusion), seizures, signs of kidney problems (such as change in the amount of urine), signs of liver problems (such as nausea/vomiting that doesn’t stop, loss of appetite, stomach/abdominal pain, yellowing eyes/skin, dark urine) .

Propriétés

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPVXVDWJQMJEE-SWWZKJRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS RN

97232-97-8, 55268-75-2
Record name trans-Cefuroxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefuroxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANS-CEFUROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5PTJ86MTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kefurox
Reactant of Route 2
Reactant of Route 2
Kefurox
Reactant of Route 3
Reactant of Route 3
Kefurox
Reactant of Route 4
Reactant of Route 4
Kefurox
Reactant of Route 5
Reactant of Route 5
Kefurox
Reactant of Route 6
Kefurox

Citations

For This Compound
184
Citations
R Fiscella, F Siegel, C Weisbecker - American Journal of …, 1990 - academic.oup.com
… recentlv revised the labeling for Kefurox (cefuroxime sodium) … to a 1.5-g vial of Kefurox and withdraw the entire con tents (15 … The la beling for Kefurox 750-mg injection has not changed. …
Number of citations: 3 academic.oup.com
MC Bercovitz 4th - American journal of hospital pharmacy, 1990 - pubmed.ncbi.nlm.nih.gov
Changes in recommendations for reconstituting Kefurox injection Changes in recommendations for reconstituting Kefurox injection …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
EB Reines - 2000 - dash.harvard.edu
… Neither Zinacef nor Kefurox is a salt or an ester of cefuroxime … Ceftin, Zinacef, and Kefurox are all metabolized to produce … and Kefurox, had been approved previously by FDA.[32] …
Number of citations: 1 dash.harvard.edu
H Cohen, MR Cohen - Nurse Practitioner, 1999 - search.proquest.com
Four patients who developed an encephalopathic syndrome with cefuroxime (Ceftan, Kefurox, Zinacef) therapy are described in a brief article. l Three of the patients had varying …
Number of citations: 0 search.proquest.com
WF Marshall, JE Blair - Mayo Clinic Proceedings, 1999 - Elsevier
The cephalosporins are a large group of related β-lactam antimicrobial agents. Favorable attributes of the cephalosporins include low rates of toxicity, relatively broad spectrum of activity…
Number of citations: 209 www.sciencedirect.com
EJ Pascal - Biotechnology Law Report, 2005 - liebertpub.com
… marketed drugs, Zinacef or Kefuroxime, contained this … Zinacef and Kefurox are both sodium salts of cefuroxime.If … Therefore, sodium salts such as Zinacef and Kefurox would be …
Number of citations: 4 www.liebertpub.com
V Ambăruş, A Cosovanu - … -chirurgicala a Societatii de Medici si …, 2000 - europepmc.org
… case diagnosed at the IIIrd Medical Clinic of Iasi presenting spontaneous daily nasal bleedings that occurred 24 hours after the initiation of the treatment with cephalosporins (Kefurox) is …
Number of citations: 1 europepmc.org
RJ Zagursky, ME Pichichero - The Journal of Allergy and Clinical …, 2018 - Elsevier
β-Lactam drugs (penicillins, amoxicillin, and cephalosporins) account for 42.6% of all severe drug-induced anaphylaxis. In this review, we focus on clinically significant immunologic …
Number of citations: 189 www.sciencedirect.com
JB Meding, K Reddleman, ME Keating… - Clinical Orthopaedics …, 2003 - journals.lww.com
The purpose of the current study was to review the results of total knee replacement (TKR) in patients with diabetes mellitus and to test the hypothesis that patients with diabetes achieve …
Number of citations: 191 journals.lww.com
CA Gustaferro, JM STECKELBERG - Mayo Clinic Proceedings, 1991 - Elsevier
Cephalosporins are broad-spectrum antimicrobial agents that are often used empirically to treat suspected bacterial infections and also to treat culture-proven infections due to selected …
Number of citations: 89 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.